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Compound of Interest

Compound Name:
Ethyl 4-ethoxy-2-phenylpyrimidine-

5-carboxylate

Cat. No.: B055507 Get Quote

An In-depth Technical Guide to Ethyl 4-ethoxy-2-
phenylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and potential biological significance of Ethyl 4-ethoxy-2-
phenylpyrimidine-5-carboxylate. The information is intended to support research and

development efforts in medicinal chemistry and related fields.
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Property Value Source(s)

CAS Number 122773-99-3 [1]

Molecular Formula C₁₅H₁₆N₂O₃ [1]

Molecular Weight 272.30 g/mol [1]

IUPAC Name
ethyl 4-ethoxy-2-

phenylpyrimidine-5-carboxylate

Synonyms

4-Ethoxy-2-phenyl-5-

pyrimidinecarboxylic acid ethyl

ester

Physical and Chemical Properties
The following tables summarize the known and predicted physical and chemical properties of

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.

Experimental Data
Property Value

Melting Point 54-56 °C

Boiling Point 345.3 °C at 760 mmHg

Density 1.153 g/cm³

Predicted Data
Property Value

LogP 2.719

Vapor Pressure 6.21E-05 mmHg at 25°C

Refractive Index 1.545

Spectral Data Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.scbt.com/p/ethyl-4-ethoxy-2-phenylpyrimidine-5-carboxylate-122773-99-3
https://www.scbt.com/p/ethyl-4-ethoxy-2-phenylpyrimidine-5-carboxylate-122773-99-3
https://www.scbt.com/p/ethyl-4-ethoxy-2-phenylpyrimidine-5-carboxylate-122773-99-3
https://www.benchchem.com/product/b055507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a complete set of experimentally-derived spectra for this specific molecule is not readily

available in published literature, the following data for structurally similar pyrimidine derivatives

provide a strong indication of the expected spectral characteristics.

Spectroscopy Expected Peaks and Features

¹H NMR

Signals corresponding to the ethyl ester group

(a quartet around 4.0-4.3 ppm and a triplet

around 1.1-1.4 ppm), an ethoxy group (a quartet

and a triplet), aromatic protons from the phenyl

group (multiplets in the range of 7.2-8.0 ppm),

and a pyrimidine ring proton (a singlet).[2][3][4]

¹³C NMR

Resonances for the carbonyl carbon of the ester

(around 160-170 ppm), carbons of the

pyrimidine and phenyl rings (in the aromatic

region of 100-160 ppm), and aliphatic carbons

of the ethyl and ethoxy groups.[2][3][4]

FT-IR (KBr, cm⁻¹)

Characteristic absorption bands for C=O

stretching of the ester (around 1700-1730

cm⁻¹), C=N and C=C stretching of the

pyrimidine and phenyl rings (in the range of

1400-1650 cm⁻¹), and C-O stretching of the

ester and ether groups.[3][5]

Mass Spectrometry (EI)

A molecular ion peak corresponding to the

molecular weight (272.30). Fragmentation

patterns would likely involve the loss of the

ethoxy group, the ethyl ester group, and

cleavage of the pyrimidine ring.[6]

Experimental Protocols
The synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate can be approached

through several established methods for pyrimidine ring formation. The Biginelli reaction, a

one-pot cyclocondensation, is a common and efficient method for producing

dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidine. An
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alternative approach involves the construction of the pyrimidine ring from a substituted amidine

and a three-carbon component.

Proposed Synthesis via a Modified Biginelli-like
Reaction
This protocol is a generalized procedure based on common synthetic routes for similar

pyrimidine derivatives.

Materials:

Benzamidine hydrochloride

Ethyl 2-formyl-3-ethoxyacrylate

A suitable base (e.g., sodium ethoxide or potassium carbonate)

Anhydrous ethanol

Procedure:

To a solution of benzamidine hydrochloride in anhydrous ethanol, add an equimolar amount

of a base (e.g., sodium ethoxide) and stir at room temperature for 30 minutes to generate the

free benzamidine.

To this mixture, add an equimolar amount of ethyl 2-formyl-3-ethoxyacrylate.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature and reduce the solvent

volume under reduced pressure.

Pour the residue into ice-cold water and extract the product with a suitable organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.
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Purification Protocol
The crude product can be purified using one of the following methods:

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g.,

ethanol, isopropanol, or a mixture of ethyl acetate and hexane) and allow it to cool slowly to

form crystals. Filter the crystals and dry them under vacuum.

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the

crude material by column chromatography on silica gel, using a suitable eluent system (e.g.,

a gradient of hexane and ethyl acetate).

Potential Biological Activity and Signaling Pathways
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Many

of these activities are attributed to their ability to act as kinase inhibitors.

Given its structure as a 2-phenylpyrimidine derivative, Ethyl 4-ethoxy-2-phenylpyrimidine-5-
carboxylate is a candidate for investigation as a kinase inhibitor. Kinases are key regulators of

cellular signaling pathways, and their dysregulation is implicated in numerous diseases,

particularly cancer.

Hypothetical Mechanism of Action: Inhibition of Bruton's
Tyrosine Kinase (BTK) Signaling
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling

pathway, which is essential for B-cell proliferation, differentiation, and survival. Aberrant BTK

signaling is a hallmark of various B-cell malignancies. Several 2-phenylpyrimidine derivatives

have been identified as potent BTK inhibitors.[7] A plausible mechanism of action for Ethyl 4-
ethoxy-2-phenylpyrimidine-5-carboxylate could involve the inhibition of BTK, leading to the

downstream suppression of pro-survival signals.
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Hypothetical Inhibition of BTK Signaling Pathway
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Caption: Hypothetical inhibition of the BTK signaling pathway by Ethyl 4-ethoxy-2-
phenylpyrimidine-5-carboxylate.

Experimental Workflow for Kinase Inhibition Assay
To validate the hypothesis that Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate acts as a

kinase inhibitor, a standard in vitro kinase assay can be performed.

Experimental Workflow for Kinase Inhibition Assay
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Caption: A generalized workflow for an in vitro kinase inhibition assay.
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Conclusion
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate belongs to a class of heterocyclic

compounds with significant potential in drug discovery and development. Its structural features

suggest a likelihood of biological activity, particularly as a kinase inhibitor. This technical guide

provides a foundational understanding of its properties and a framework for its synthesis and

further investigation. Researchers are encouraged to use this information as a starting point for

exploring the therapeutic potential of this and related pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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